molecular formula C13H14O2 B14581448 Methyl 4-methyl-3-phenylpenta-2,4-dienoate CAS No. 61354-46-9

Methyl 4-methyl-3-phenylpenta-2,4-dienoate

Cat. No.: B14581448
CAS No.: 61354-46-9
M. Wt: 202.25 g/mol
InChI Key: MTNCQRIFHHEHRS-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-phenylpenta-2,4-dienoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-phenylpenta-2,4-dienoate can be achieved through several methods. One common approach involves the esterification of 4-methyl-3-phenylpenta-2,4-dienoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles like hydroxide ions can replace the methoxy group, forming carboxylate salts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Carboxylate salts.

Scientific Research Applications

Methyl 4-methyl-3-phenylpenta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism by which Methyl 4-methyl-3-phenylpenta-2,4-dienoate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-3-phenylbutanoate
  • Ethyl 4-methyl-3-phenylpenta-2,4-dienoate
  • Methyl 4-methyl-3-phenylhexanoate

Uniqueness

Methyl 4-methyl-3-phenylpenta-2,4-dienoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

61354-46-9

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 4-methyl-3-phenylpenta-2,4-dienoate

InChI

InChI=1S/C13H14O2/c1-10(2)12(9-13(14)15-3)11-7-5-4-6-8-11/h4-9H,1H2,2-3H3

InChI Key

MTNCQRIFHHEHRS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

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